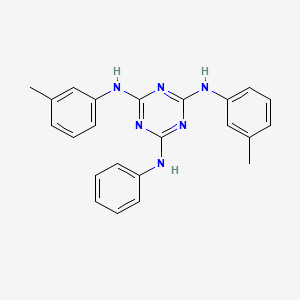
N~2~,N~4~-Bis(3-methylphenyl)-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~4~-Bis(3-methylphenyl)-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of three phenyl groups attached to the triazine core, with two of them being substituted with methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Bis(3-methylphenyl)-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with aniline derivatives. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like acetonitrile or dimethylformamide. The reaction conditions often require heating to reflux temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~4~-Bis(3-methylphenyl)-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N~2~,N~4~-Bis(3-methylphenyl)-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of N2,N~4~-Bis(3-methylphenyl)-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~,N~4~-Bis(4-methylphenyl)-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine
- N~2~,N~4~-Bis(4-methoxyphenyl)-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine
Uniqueness
N~2~,N~4~-Bis(3-methylphenyl)-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3-position of the phenyl rings can affect the compound’s steric and electronic properties, making it distinct from other triazine derivatives.
Propiedades
Número CAS |
628725-20-2 |
|---|---|
Fórmula molecular |
C23H22N6 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
2-N,4-N-bis(3-methylphenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H22N6/c1-16-8-6-12-19(14-16)25-22-27-21(24-18-10-4-3-5-11-18)28-23(29-22)26-20-13-7-9-17(2)15-20/h3-15H,1-2H3,(H3,24,25,26,27,28,29) |
Clave InChI |
QXVWXRMAWJLLJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















